molecular formula C8H4FN3 B8222121 4-fluoro-1H-indazole-3-carbonitrile

4-fluoro-1H-indazole-3-carbonitrile

Cat. No.: B8222121
M. Wt: 161.14 g/mol
InChI Key: IYKFVORJEHMAAA-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fluorine atom at the 4-position and a cyano group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1H-indazole-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The cyano group can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indazole-3-carboxylic acid
  • 4-Fluoro-1H-indazole-3-amine
  • 4-Fluoro-1H-indazole-3-nitro

Uniqueness

4-Fluoro-1H-indazole-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group provides a versatile functional handle for further chemical modifications .

Biological Activity

4-Fluoro-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom and a cyano group, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, facilitating membrane penetration, while the cyano group allows for hydrogen bonding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes, enhancing bioavailability.
  • Hydrogen Bonding : The cyano group can form hydrogen bonds with enzymes and receptors, modulating their activity .

These interactions can lead to various biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value lower than 10 µM against several tumor cell lines, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate to strong activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 3-position (cyano) and 5-position (fluoro) have been shown to significantly influence potency:

Modification IC50 (µM) Effect on Activity
No modification>50Low activity
3-Cyano<10High activity
5-Fluoro<5Enhanced potency

This table demonstrates that specific substitutions can enhance the compound's efficacy against cancer cells.

Case Studies

  • Inhibition of FGFR : A derivative of this compound was identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), with an IC50 value of 30.2 nM. This study highlights the potential for developing targeted cancer therapies based on this scaffold .
  • Antiviral Activity : Research into antiviral applications has shown that derivatives can inhibit viral replication in vitro, suggesting a broader therapeutic potential beyond oncology .

Properties

IUPAC Name

4-fluoro-1H-indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFVORJEHMAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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